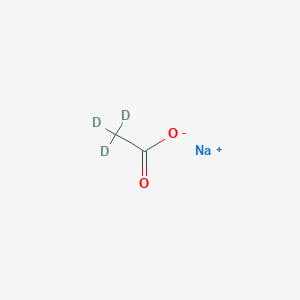
Ácido 3-fluoro-5-nitrobenzoico
Descripción general
Descripción
3-Fluoro-5-nitrobenzoic acid (3F5NBA) is an important organic compound that has been studied extensively in the scientific field. It is a building block for many industrial and pharmaceutical compounds and is a key component in the synthesis of other compounds. 3F5NBA is a substituted aromatic acid with a nitro group and a fluorine atom in its structure. It is a strong acid with a pKa of 4.27 and is soluble in water and many organic solvents. It is also an excellent reagent for the synthesis of other compounds and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
Ácido 3-fluoro-5-nitrobenzoico: se utiliza como reactivo de partida en la síntesis de benzimidazoles con actividad antimicobacteriana . Estos compuestos son cruciales en el desarrollo de tratamientos para infecciones bacterianas, particularmente la tuberculosis.
Síntesis orgánica
En química orgánica, este compuesto sirve como precursor para la síntesis de dibenz[b,f]oxazepin-11(10H)-onas a través de reacciones de sustitución aromática nucleófila . Estas reacciones son fundamentales para crear moléculas orgánicas complejas para diversas aplicaciones.
Química analítica
This compound: juega un papel en la química analítica donde puede ser utilizado como estándar o reactivo en el análisis cualitativo y cuantitativo de sustancias químicas .
Ciencia de materiales
El compuesto está involucrado en el estudio de las relaciones estructura-propiedad mecánica en los cocristales, lo cual es significativo para el desarrollo de nuevos materiales con propiedades adaptadas .
Investigación bioquímica
En la investigación proteómica, el ácido 3-fluoro-5-nitrobenzoico se utiliza como bioquímico para estudiar las estructuras y funciones de las proteínas, lo que ayuda a comprender los procesos biológicos complejos .
Síntesis enzimática
El compuesto es parte de la investigación en métodos de síntesis enzimática para introducir átomos de flúor en moléculas orgánicas, lo cual es importante para crear compuestos con nuevas funciones y un rendimiento mejorado .
Reacciones de sustitución aromática electrofílica
This compound: puede participar en reacciones de sustitución aromática electrofílica, que son una piedra angular de la química orgánica sintética y se utilizan ampliamente en la producción de diversos compuestos aromáticos .
Mecanismo De Acción
Target of Action
3-Fluoro-5-nitrobenzoic acid is an organic compound that has been used in a variety of scientific applications It is known to be involved in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Fluoro-5-nitrobenzoic acid is primarily through its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Fluoro-5-nitrobenzoic acid . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this reaction suggests it may influence other biochemical pathways involving carbon–carbon bond formation.
Result of Action
The result of the action of 3-Fluoro-5-nitrobenzoic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of structurally diverse compounds, such as benzimidazole integrated benzoxazole and benzothiazoles .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that nitrobenzoic acids can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation . The presence of the nitro group in 3-Fluoro-5-nitrobenzoic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Nitrobenzoic acids are known to have potential cellular effects, which could be extrapolated to 3-Fluoro-5-nitrobenzoic acid .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-nitrobenzoic acid is not well-defined. It is known that nitrobenzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the molecular mechanism of action of 3-Fluoro-5-nitrobenzoic acid.
Temporal Effects in Laboratory Settings
It is known that nitrobenzoic acids can undergo various chemical reactions over time .
Metabolic Pathways
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially influence their metabolic pathways .
Transport and Distribution
It is known that nitrobenzoic acids can participate in various chemical reactions, which could potentially influence their transport and distribution .
Subcellular Localization
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially influence their subcellular localization .
Propiedades
IUPAC Name |
3-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUIECMSDQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374627 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14027-75-9 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)












